molecular formula C22H18O6S2 B8134891 (S)-(+)-1,1-Bi-2-naphthyl dimethanesul CAS No. 871231-48-0

(S)-(+)-1,1-Bi-2-naphthyl dimethanesul

Cat. No.: B8134891
CAS No.: 871231-48-0
M. Wt: 442.5 g/mol
InChI Key: NVLGJUMYNYDMQA-UHFFFAOYSA-N
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Description

(S)-(+)-1,1-Bi-2-naphthyl dimethanesul is a chiral compound known for its unique structural properties and applications in various fields of science and industry. This compound is characterized by its two naphthyl groups connected through a methanesulfonate linkage, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-1,1-Bi-2-naphthyl dimethanesul typically involves the reaction of 1,1’-bi-2-naphthol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The resulting product is then purified through recrystallization or chromatography to obtain the desired chiral compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-1,1-Bi-2-naphthyl dimethanesul undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced naphthyl derivatives.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthyl derivatives.

    Substitution: Naphthyl derivatives with substituted functional groups.

Scientific Research Applications

(S)-(+)-1,1-Bi-2-naphthyl dimethanesul has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: Employed in the study of chiral recognition and molecular interactions in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a chiral resolving agent in the separation of racemic mixtures.

Mechanism of Action

The mechanism of action of (S)-(+)-1,1-Bi-2-naphthyl dimethanesul involves its interaction with molecular targets through its chiral centers. This interaction can influence the stereochemistry of reactions, leading to the preferential formation of one enantiomer over the other. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bi-2-naphthol: A precursor to (S)-(+)-1,1-Bi-2-naphthyl dimethanesul, used in similar applications but lacks the methanesulfonate group.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand used in asymmetric synthesis, known for its high enantioselectivity.

    Sulfonimidates: Organosulfur compounds with similar structural features, used in various synthetic applications.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the methanesulfonate group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[2-(1-methylsulfonyloxynaphthalen-2-yl)naphthalen-1-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6S2/c1-29(23,24)27-21-17-9-5-3-7-15(17)11-13-19(21)20-14-12-16-8-4-6-10-18(16)22(20)28-30(2,25)26/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLGJUMYNYDMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C=CC2=CC=CC=C21)C3=C(C4=CC=CC=C4C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871231-48-0
Record name 871231-48-0
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